
Benchmarking XEN801 (formerly referenced as
XEN103) Safety Profile Against Other Topical

Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: XEN103

Cat. No.: B15575678 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

Initial Note on Nomenclature: Publicly available information strongly indicates that the

requested compound "XEN103" is likely a typographical error or an internal development code

for Xenon Pharmaceuticals' topical acne candidate, XEN801. This guide will proceed under the

assumption that the compound of interest is XEN801, a novel stearoyl-CoA desaturase-1

(SCD1) inhibitor.

This guide provides a comparative analysis of the safety profile of the investigational topical

agent XEN801 against established topical retinoids: tretinoin, adapalene, and tazarotene. The

information is compiled from publicly available clinical trial data and scientific literature to aid

researchers, scientists, and drug development professionals in understanding the relative

safety and tolerability of these acne vulgaris treatments.

Comparative Safety and Tolerability Profile
The following table summarizes the known adverse effects of XEN801 from its Phase 1 clinical

trial and compares them with the well-documented side effects of commonly prescribed topical

retinoids.
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Adverse Event
Category

XEN801 (1%
solution)[1]

Tretinoin
(various
formulations)
[2][3][4][5][6]
[7]

Adapalene
(0.1%, 0.3%
gel/cream)[1]
[3][8][9][10]

Tazarotene
(0.045%, 0.1%
gel/cream)[3]

Common Local

Irritation

Localized,

generally mild

skin reactions

Erythema,

scaling, dryness,

pruritus (itching),

burning,

stinging[1][2][3]

[6][7]

Erythema,

scaling, dryness,

pruritus,

burning[1][3][8]

[9][10]

Dryness, itching,

peeling, redness,

burning,

stinging[3]

Severity of

Irritation
Mild[1]

Mild to severe,

often dose-

dependent[2][4]

[7]

Generally

considered the

most tolerable

retinoid[10]

Can be more

irritating than

tretinoin and

adapalene

Systemic Side

Effects

Low maximal

plasma

concentrations

observed[1]

Minimal systemic

absorption from

topical

application[4]

Minimal systemic

absorption[1]

Limited systemic

exposure

Photosensitivity

Not explicitly

reported in

Phase 1 data

Increased

sensitivity to sun,

requiring sun

protection[2]

Risk of

photosensitivity,

sunscreen

recommended[1

0]

Photosensitivity

is a known side

effect

Serious Adverse

Events

No serious

adverse events

reported in

Phase 1[1]

Rare, but RA-

APL syndrome

with oral use;

topical use has a

high safety

profile[2][3]

No clear cases of

retinoid

embryopathy

from topical

use[1]

Not associated

with contact

sensitization,

phototoxicity, or

photoallergic

reactions

Experimental Protocols
XEN801 Phase 1 Clinical Trial Methodology
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Based on the available information, the Phase 1 clinical trial for XEN801 was designed to

assess its safety, tolerability, and systemic exposure in healthy volunteers.[1]

Study Design: A randomized, double-blind, vehicle-controlled study.

Participants: 48 healthy volunteers.[1]

Treatment Duration: 14 or 21 days.[1]

Dosage and Administration: Various dose volumes of a 1% XEN801 drug product were

applied topically to the back and face of participants to determine the maximum tolerated

dose.[1]

Safety Assessments:

Monitoring and recording of all adverse events, with a focus on localized skin reactions.

Assessment of systemic exposure through measurement of maximal plasma

concentrations of XEN801.[1]

Outcome: The study concluded that XEN801 was safe and generally well-tolerated. The

most common adverse events were localized and mild skin reactions, and no serious

adverse events were observed. Systemic absorption was low.[1]

General Methodology for Topical Retinoid Safety and
Tolerability Studies
Clinical trials for topical retinoids typically follow a standardized protocol to evaluate safety and

tolerability.

Study Design: Randomized, double-blind, vehicle-controlled, multi-center studies are the

gold standard.

Participants: A defined population with the target indication (e.g., mild to moderate acne

vulgaris). Inclusion and exclusion criteria are strictly followed.
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Treatment Regimen: Once-daily application of the investigational drug, an active comparator

(another retinoid), and/or a vehicle placebo over a specified period (commonly 12 weeks).

Safety and Tolerability Assessments:

Local Tolerability: Assessed at baseline and subsequent visits using a standardized scale

(e.g., 0=none, 1=mild, 2=moderate, 3=severe) for erythema, scaling, dryness, and

stinging/burning.

Adverse Event Monitoring: Spontaneously reported and observed adverse events are

recorded throughout the study.

Physical Examinations and Vital Signs: Monitored at specified intervals.

Laboratory Tests: Blood and urine samples may be collected to monitor for systemic

effects.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of XEN801
XEN801 is a stearoyl-CoA desaturase-1 (SCD1) inhibitor. SCD1 is an enzyme that plays a key

role in the synthesis of monounsaturated fatty acids, which are major components of sebum.

By inhibiting SCD1, XEN801 is hypothesized to reduce sebum production, a key factor in the

pathogenesis of acne.
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Caption: Proposed mechanism of XEN801 in reducing sebum production.

Retinoid Signaling Pathway
Topical retinoids exert their effects by binding to nuclear receptors, which in turn regulate gene

expression. This process modulates cellular differentiation and proliferation, leading to the

normalization of follicular keratinization and a reduction in comedone formation.
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Caption: Simplified retinoid signaling pathway in skin cells.
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General Experimental Workflow for a Topical Acne Drug
Clinical Trial
The development and approval of a new topical acne treatment involves a series of clinical trial

phases, each with specific objectives.

Preclinical
(In vitro & Animal Studies)

Investigational New Drug (IND)
Application to FDA

Phase 1
(Safety & Tolerability

in Healthy Volunteers)

Phase 2
(Efficacy & Dose Ranging

in Patients)

Phase 3
(Large-scale Efficacy & Safety

in Patients)

New Drug Application (NDA)
Submission to FDA FDA Review & Approval Phase 4

(Post-marketing Surveillance)

Click to download full resolution via product page

Caption: General workflow of a clinical trial for a new topical drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Xenon Initiates Phase 2 Clinical Trial of XEN801 to Treat Moderate to Severe Acne |
Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]

2. Safety Evaluation of Topical Products Containing Live Cultures and Ferment of
Cutibacterium Acnes Subspecies Defendens Strain XYCM42 in Individuals Predisposed to
Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. Open-label Extension Study Evaluating Long-term Safety and Efficacy of FMX103 1.5%
Minocycline Topical Foam for the Treatment of Moderate-to-Severe Papulopustular Rosacea
- PubMed [pubmed.ncbi.nlm.nih.gov]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. Safety and Pharmacokinetics of FMX103 (1.5% Minocycline Topical Foam) in Subjects
with Moderate-to-Severe Papulopustular Rosacea under Maximum-use Treatment
Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

7. fda.report [fda.report]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15575678?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575678?utm_src=pdf-custom-synthesis
https://investor.xenon-pharma.com/news-releases/news-release-details/xenon-initiates-phase-2-clinical-trial-xen801-treat-moderate
https://investor.xenon-pharma.com/news-releases/news-release-details/xenon-initiates-phase-2-clinical-trial-xen801-treat-moderate
https://pubmed.ncbi.nlm.nih.gov/40538528/
https://pubmed.ncbi.nlm.nih.gov/40538528/
https://pubmed.ncbi.nlm.nih.gov/40538528/
https://www.clinicaltrials.gov/study/NCT02160574
https://pubmed.ncbi.nlm.nih.gov/33282103/
https://pubmed.ncbi.nlm.nih.gov/33282103/
https://pubmed.ncbi.nlm.nih.gov/33282103/
https://www.clinicaltrials.gov/study/NCT02698436
https://pubmed.ncbi.nlm.nih.gov/33841618/
https://pubmed.ncbi.nlm.nih.gov/33841618/
https://pubmed.ncbi.nlm.nih.gov/33841618/
https://fda.report/media/87562/8-30---10-00-How-do-I-put-together-an-IND-application-.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. ClinicalTrials.gov [clinicaltrials.gov]

9. researchgate.net [researchgate.net]

10. accessdata.fda.gov [accessdata.fda.gov]

To cite this document: BenchChem. [Benchmarking XEN801 (formerly referenced as
XEN103) Safety Profile Against Other Topical Retinoids]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15575678#benchmarking-xen103-s-
safety-profile-against-other-topical-retinoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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